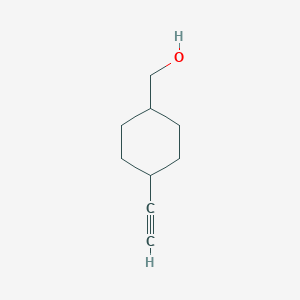

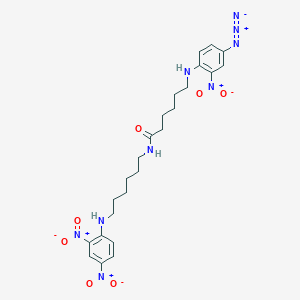

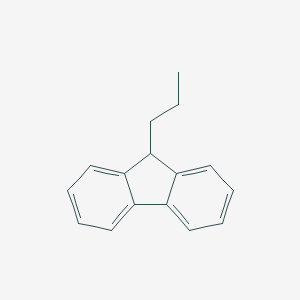

(4-Ethynylcyclohexyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

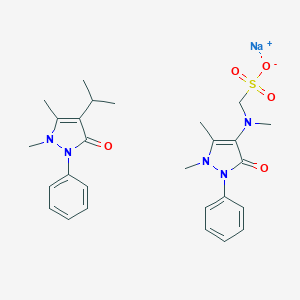

The synthesis of (4-Ethynylcyclohexyl)methanol involves various methods, including the reduction of 4-trans-alkylcyclohexylcarboxylic acid or its ester. A notable method utilizes sodium borohydride combined with a Lewis acid, such as TiCl4, in dimethylethane (DME) at room temperature, achieving yields between 77% to 95% (S. Dong, 2007). Additionally, advancements in synthesis have been reported using (4-ethenylphenyl)diphenyl methanol in the preparation of trityl functionalized polystyrene resins, showcasing the compound's versatility in organic synthesis (R. Manzotti, Thomas S. Reger, K. Janda, 2000).

Molecular Structure Analysis

The molecular and crystal structures of compounds related to (4-Ethynylcyclohexyl)methanol have been elucidated through single crystal X-ray diffraction. These studies reveal insights into the compound's molecular geometry and intermolecular interactions, which are crucial for understanding its reactivity and properties in solid-state forms (M. Kaur, J. Jasinski, R. Butcher, H. Yathirajan, A. N. Mayekar, B. Narayana, 2012).

Chemical Reactions and Properties

(4-Ethynylcyclohexyl)methanol participates in various chemical reactions, showcasing its reactivity towards forming complex molecules. For instance, its involvement in the condensation reaction to synthesize 2-[6,8-Dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl]phenol methanol 0.25-solvate indicates its utility in synthesizing heterocyclic compounds with potential pharmaceutical applications (Zhi-gang Wang, Rong Wang, Feng Zhi, Ming-Li Wang, 2011).

Aplicaciones Científicas De Investigación

Methanol as a Chemical Marker for Insulating Paper Degradation

Methanol has been identified as a valuable chemical marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil, detected through methods such as headspace gas chromatography, indicates the degradation of cellulosic solid insulation, offering a predictive tool for maintenance and assessment of transformer health (Jalbert et al., 2019).

Methanol in Fuel Cells and Hydrogen Production

Methanol serves as a clean-burning fuel with potential applications in methanol fuel cells and as a source for hydrogen production through reforming processes. Its role in integrated gasification combined cycle (IGCC) systems and as a peaking fuel in power stations has been highlighted for its environmental benefits and versatility as a fuel source (Cybulski, 1994). The advancements in catalyst development and reactor technology for hydrogen production from methanol emphasize the potential for a hydrogen-methanol economy (García et al., 2021).

Methanol's Role in Environmental and Energy Applications

Methanol's utilization extends into environmental science, where its oxidation pathways offer insights into the design of improved catalysts for energy conversion, particularly in fuel cells. The electrochemical determination of methanol oxidation on platinum electrodes provides a framework for understanding the kinetics and mechanisms, facilitating the development of more efficient catalysts for methanol fuel cells (Cohen et al., 2007). Furthermore, the review of methanol crossover in direct methanol fuel cells sheds light on the challenges and solutions for improving fuel cell design and efficiency (Heinzel & Barragán, 1999).

Propiedades

IUPAC Name |

(4-ethynylcyclohexyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-8-3-5-9(7-10)6-4-8/h1,8-10H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNVWCNLKADYSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(CC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethynylcyclohexyl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)